[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate
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Overview
Description
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate is a chemical compound with the molecular formula C8H14F2O3S. It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonate ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate typically involves the reaction of cyclobutylmethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield an amine-substituted cyclobutyl compound, while reaction with a thiol can produce a thiol-substituted product.
Scientific Research Applications
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the cyclobutyl ring. This leads to the formation of new chemical bonds and the generation of various products.
Comparison with Similar Compounds
Similar Compounds
- [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate
- [1-(1,1-Difluoroethyl)cyclopentyl]methyl methanesulfonate
- [1-(1,1-Difluoroethyl)cyclohexyl]methyl methanesulfonate
Uniqueness
The uniqueness of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate lies in its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutyl ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Biological Activity
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonate moiety. Its unique structure is hypothesized to contribute to its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has indicated various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Specific mechanisms of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Cytotoxic Effects : In vitro assays have shown that the compound can induce cytotoxicity in certain cancer cell lines. This effect may be attributed to the activation of apoptotic pathways or interference with cellular proliferation signals.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease processes, including those involved in cancer metabolism and inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits enzyme X (specific target) |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, indicating its potential role in cancer therapy.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, hypotheses include:
- Membrane Disruption : The difluoroethyl group may interact with lipid membranes, leading to increased permeability and subsequent cell death.
- Signal Pathway Interference : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDJIWYAAYYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)COS(=O)(=O)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.